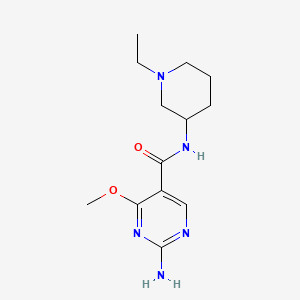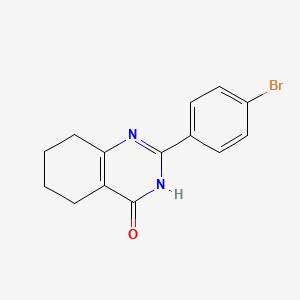
2-Amino-N-(1-ethyl-3-piperidyl)-4-methoxy-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(1-ethylpiperidin-3-yl)-4-methoxypyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of these rings, along with other functional groups, contributes to the compound’s reactivity and potential utility in different domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-ethylpiperidin-3-yl)-4-methoxypyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the pyrimidine ring using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling of the Piperidine and Pyrimidine Rings: The final step involves coupling the piperidine ring with the pyrimidine ring through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-(1-ethylpiperidin-3-yl)-4-methoxypyrimidine-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-amino-N-(1-ethylpiperidin-3-yl)-4-methoxypyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-amino-N-(1-ethylpiperidin-3-yl)-4-methoxypyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxy acetamide derivatives: These compounds share structural similarities with 2-amino-N-(1-ethylpiperidin-3-yl)-4-methoxypyrimidine-5-carboxamide and have been studied for their pharmacological activities.
Quinoline derivatives: These compounds also contain nitrogen heterocycles and have been investigated for their therapeutic potential.
Indole derivatives: These compounds are known for their diverse biological activities and are structurally related to the pyrimidine ring system.
Uniqueness
2-amino-N-(1-ethylpiperidin-3-yl)-4-methoxypyrimidine-5-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84332-20-7 |
|---|---|
Molekularformel |
C13H21N5O2 |
Molekulargewicht |
279.34 g/mol |
IUPAC-Name |
2-amino-N-(1-ethylpiperidin-3-yl)-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H21N5O2/c1-3-18-6-4-5-9(8-18)16-11(19)10-7-15-13(14)17-12(10)20-2/h7,9H,3-6,8H2,1-2H3,(H,16,19)(H2,14,15,17) |
InChI-Schlüssel |
BTBPYLFRILOQDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC(C1)NC(=O)C2=CN=C(N=C2OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol](/img/structure/B15215796.png)
![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15215812.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl](/img/structure/B15215814.png)






![Imidazolidine, 1,3-bis[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B15215865.png)

